2-(3-Bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide 2-(3-Bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 302805-74-9
VCID: VC0379904
InChI: InChI=1S/C22H17BrN2O2S/c1-14-5-10-19-20(11-14)28-22(25-19)15-6-8-17(9-7-15)24-21(26)13-27-18-4-2-3-16(23)12-18/h2-12H,13H2,1H3,(H,24,26)
SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC(=CC=C4)Br
Molecular Formula: C22H17BrN2O2S
Molecular Weight: 453.4g/mol

2-(3-Bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

CAS No.: 302805-74-9

Main Products

VCID: VC0379904

Molecular Formula: C22H17BrN2O2S

Molecular Weight: 453.4g/mol

2-(3-Bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide - 302805-74-9

CAS No. 302805-74-9
Product Name 2-(3-Bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Molecular Formula C22H17BrN2O2S
Molecular Weight 453.4g/mol
IUPAC Name 2-(3-bromophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
Standard InChI InChI=1S/C22H17BrN2O2S/c1-14-5-10-19-20(11-14)28-22(25-19)15-6-8-17(9-7-15)24-21(26)13-27-18-4-2-3-16(23)12-18/h2-12H,13H2,1H3,(H,24,26)
Standard InChIKey RDQDVIJZKQTPDD-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC(=CC=C4)Br
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC(=CC=C4)Br
PubChem Compound 1553682
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator